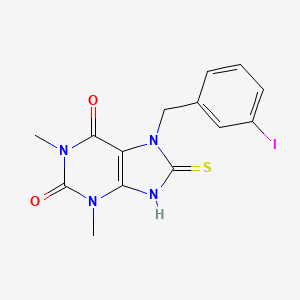
7-(3-Iodo-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound that features a purine core substituted with an iodobenzyl group, a dimethyl group, and a sulfanyl group
Méthodes De Préparation
The synthesis of 7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Iodobenzyl Group: The iodobenzyl group can be introduced via a nucleophilic substitution reaction using 3-iodobenzyl bromide.
Dimethylation: The dimethyl groups can be added through alkylation reactions using methyl iodide or similar reagents.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiol-containing reagents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The iodobenzyl group may facilitate binding to specific sites, while the purine core can interact with nucleic acids or proteins. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with similar compounds such as:
3-Iodobenzyl Bromide: Used as a reagent in organic synthesis.
3-Iodobenzyl Alcohol: Another iodobenzyl derivative with different functional groups.
Iobenguane: An aralkylguanidine analog used in radiopharmaceuticals.
The uniqueness of 7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13IN4O2S |
|---|---|
Poids moléculaire |
428.25 g/mol |
Nom IUPAC |
7-[(3-iodophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C14H13IN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3,(H,16,22) |
Clé InChI |
QFFZJIYRRMQMID-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[(Z)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13378386.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B13378395.png)
![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378397.png)
![ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378407.png)

![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378412.png)
![N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide](/img/structure/B13378430.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B13378436.png)
![N'-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetohydrazide](/img/structure/B13378440.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378452.png)
![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378460.png)
![methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378469.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378478.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378482.png)
